molecular formula C30H31N3O3S B396937 N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide

N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B396937
M. Wt: 513.7g/mol
InChI Key: PDLLMMZMYDZUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is a complex organic compound that features a thiazolidinone ring, a benzamide group, and a cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide typically involves the formation of the thiazolidinone ring followed by the introduction of the benzamide and cyclohexyl groups. One common method involves the reaction of 2-phenylthiazolidin-4-one with an appropriate benzoyl chloride derivative under basic conditions to form the benzamide linkage. The cyclohexyl group can be introduced via a subsequent reaction with a cyclohexylamine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone®, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Sulfoxides and sulfones: from oxidation reactions

    Reduced derivatives: with modified thiazolidinone or benzamide groups

    Substituted aromatic compounds: with various functional groups

Mechanism of Action

The mechanism of action of N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring is known to interact with enzyme active sites, potentially inhibiting their activity. The benzamide group can form hydrogen bonds with target proteins, enhancing binding affinity . The compound may also modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoic acid
  • 3-(5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
  • 4-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

Uniqueness

N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is unique due to its combination of a thiazolidinone ring, benzamide group, and cyclohexyl moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C30H31N3O3S

Molecular Weight

513.7g/mol

IUPAC Name

N-[1-[(2-methylphenyl)carbamoyl]cyclohexyl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C30H31N3O3S/c1-21-11-6-7-16-25(21)31-29(36)30(17-8-3-9-18-30)32-27(35)23-14-10-15-24(19-23)33-26(34)20-37-28(33)22-12-4-2-5-13-22/h2,4-7,10-16,19,28H,3,8-9,17-18,20H2,1H3,(H,31,36)(H,32,35)

InChI Key

PDLLMMZMYDZUOY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2(CCCCC2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2(CCCCC2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.